molecular formula C12H16ClNO2 B1288085 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride CAS No. 887922-93-2

3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride

Cat. No.: B1288085
CAS No.: 887922-93-2
M. Wt: 241.71 g/mol
InChI Key: BORITTZEFSYNFT-UHFFFAOYSA-N
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Description

3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystal Phase and Polymerization

  • Fixation of Multilayered Structures : A study focused on a polymerizable benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, which formed monotropic smectic A liquid crystal phases when complexed with various dipyridyl compounds. The polymerization of these complexes maintained their multilayered structures, demonstrating potential applications in creating stable liquid-crystalline structures for material science applications (Kishikawa, Hirai, & Kohmoto, 2008).

Lanthanide-based Coordination Polymers

  • Syntheses, Crystal Structures, and Photophysical Properties : Research into aromatic carboxylic acids, like 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, has led to the development of lanthanide coordination compounds. These compounds exhibit significant potential in optical materials due to their structured photophysical properties and luminescence efficiencies (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Hydrogen-Bonded Co-Crystals

  • Co-Crystal Structure of Benzoic Acid and Zwitterionic L-Proline : The study of benzoic acid co-crystallizing with l-proline highlights the use of non-centrosymmetric co-crystallization to form crystals in a chiral space group, revealing insights into molecular interactions and crystal engineering (Chesna, Cox, Basso, & Benedict, 2017).

Nonlinear Optical Materials

  • Rational Design Based on 2D Coordination Networks : Zinc(II) and cadmium(II) coordination networks with m-pyridinecarboxylate ligands have been synthesized to form acentric 2D grids, aiming at the development of polar solids for nonlinear optical applications. This research provides a foundation for designing materials with significant second harmonic generation efficiencies (Evans & Lin, 2001).

Synthesis and Biological Cytotoxicity of Complexes

  • Palladium(II) and Platinum(II) Complexes : New ligands based on pyrazolylmethyl benzoic acid were synthesized, leading to the formation of metal-organic complexes with palladium(II) and platinum(II). These complexes have been studied for their solid-state characterizations and potential cytotoxicity against cancer cell lines, showcasing the intersection of coordination chemistry and biomedical research (McKay et al., 2016).

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8H,1-2,6-7,9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORITTZEFSYNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594626
Record name 3-[(Pyrrolidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887922-93-2
Record name 3-[(Pyrrolidin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-pyrrolidin-1-ylmethyl-benzoic acid methyl ester (800 mg, 3.6 mmol) in aqueous 25% hydrochloric acid (15 mL) was stirred at 90° C. for 4 hours. The solvent was evaporated affording the title compound as brown oil (quantitative) that was used as such for the next step.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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